molecular formula C6H8O5 B6160384 oxolane-3,4-dicarboxylic acid CAS No. 71034-99-6

oxolane-3,4-dicarboxylic acid

Cat. No.: B6160384
CAS No.: 71034-99-6
M. Wt: 160.1
InChI Key:
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Description

Oxolane-3,4-dicarboxylic acid (ODA) is a dicarboxylic acid that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 137-139°C. ODA is an important intermediate in the synthesis of various compounds, and it is also used as an analytical reagent and as a catalyst in various reactions. ODA is an important component of many polymers, such as polyacrylates, polyamides, and polyesters. It is also used in the production of pharmaceuticals, cosmetics, and other industrial products.

Scientific Research Applications

Oxolane-3,4-dicarboxylic acid is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including polymers, pharmaceuticals, and other industrial products. It is also used as a catalyst in various reactions, such as the polymerization of ethylene and the production of polyurethanes. This compound has been used as a model compound for studying the structure and reactivity of other dicarboxylic acids. In addition, it is used as a reagent in the synthesis of peptides, amines, and other organic molecules.

Mechanism of Action

Oxolane-3,4-dicarboxylic acid is an organic acid with two carboxylic acid groups. The two carboxylic acid groups can react with other molecules, such as amines, to form amides or esters. The acid can also react with alcohols to form esters. In addition, the acid can react with inorganic bases, such as sodium hydroxide, to form salts.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can interact with various enzymes, such as cytochrome P450, and can modulate the activity of these enzymes. This compound has also been shown to inhibit the growth of certain bacteria, such as E. coli and Staphylococcus aureus. In addition, this compound has been shown to have anti-inflammatory, analgesic, and antifungal properties.

Advantages and Limitations for Lab Experiments

Oxolane-3,4-dicarboxylic acid is a useful reagent for laboratory experiments. It is relatively stable, and it is easy to handle and store. In addition, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound can be toxic if inhaled or ingested, and it should be handled with care.

Future Directions

There are many potential future directions for research on oxolane-3,4-dicarboxylic acid. For example, further research could be conducted to explore the biochemical and physiological effects of this compound on various organisms and to identify new uses for this compound in industrial and pharmaceutical applications. In addition, further research could be conducted to improve the synthesis of this compound and to explore new methods for its purification and storage. Finally, research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases and conditions.

Synthesis Methods

Oxolane-3,4-dicarboxylic acid is synthesized by the reaction of ethyl oxalate with acetic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of oxolane-3,4-dicarboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dibromopropionic acid", "diethyl oxalate", "sodium ethoxide", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dibromopropionic acid to diethyl 2,3-dibromopropionate using diethyl oxalate and sodium ethoxide as catalysts.", "Step 2: Reduction of diethyl 2,3-dibromopropionate to diethyl 2-bromo-3-hydroxypropionate using sodium borohydride as a reducing agent.", "Step 3: Cyclization of diethyl 2-bromo-3-hydroxypropionate to oxolane-3,4-dicarboxylic acid using sodium hydroxide as a catalyst.", "Step 4: Acetylation of oxolane-3,4-dicarboxylic acid using acetic anhydride and acetic acid as solvents.", "Step 5: Purification of the final product using ethanol and water as solvents." ] }

71034-99-6

Molecular Formula

C6H8O5

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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